4-chloro-2-methyl-1H-imidazole-5-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular formula of 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid is C7H7ClN2O3 . It consists of a chlorinated imidazole ring with a carboxylic acid group at position 5 and a methyl group at position 2. The molecular weight is approximately 236.65 g/mol .
Chemical Reactions Analysis
Imidazoles participate in diverse chemical reactions, including cycloadditions, condensations, and functional group transformations. For instance, the formation of 1,2,4-trisubstituted imidazoles can be achieved in a one-pot, four-component synthesis by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .
Scientific Research Applications
Antihypertensive Agent Synthesis
4-Chloro-2-methyl-1H-imidazole-5-carboxylic acid derivatives have been investigated in the synthesis of nonpeptide angiotensin II receptor antagonists. These compounds, such as 4-(1-hydroxyalkyl)-imidazole derivatives, have shown strong binding affinity to the angiotensin II receptor and have been effective in inhibiting angiotensin II-induced pressor responses, potentially useful in treating hypertension (Yanagisawa et al., 1996).
Antiviral Nucleoside Synthesis
A lithiation route involving derivatives of imidazole carboxylic acids, such as this compound, has been applied in the synthesis of 3-deazaguanosine, an antiviral nucleoside. This method allows for the creation of a wide range of 5-substituted derivatives, which can be significant in developing antiviral therapies (Tanaka et al., 1986).
Synthesis of Imidazole Derivatives
Research has focused on the efficient synthesis of imidazole derivatives, recognizing the importance of compounds like this compound as precursors for biologically active compounds. This research has implications for large-scale synthesis and the preparation of analogs, contributing to pharmaceutical and medicinal chemistry (Davood et al., 2008).
Antioxidant Activity
Studies have been conducted on the synthesis and evaluation of the antioxidant activity of imidazole derivatives, including those related to this compound. These derivatives have exhibited high antioxidant action, potentially useful in developing therapeutic agents with antioxidant properties (Grozav et al., 2014).
Peptidomimetics and ACE Inhibitors
Research on novel 2-butyl-4-chloro-1-methylimidazole derived peptidomimetics, related to this compound, has led to the discovery of potent Angiotensin Converting Enzyme (ACE) inhibitors. These findings are significant for the development of new medications for hypertension and related cardiovascular diseases (Jallapally et al., 2015).
Future Directions
Properties
IUPAC Name |
5-chloro-2-methyl-1H-imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-2-7-3(5(9)10)4(6)8-2/h1H3,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHHGELVASWLKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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